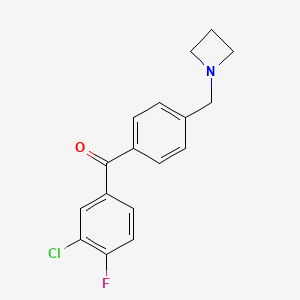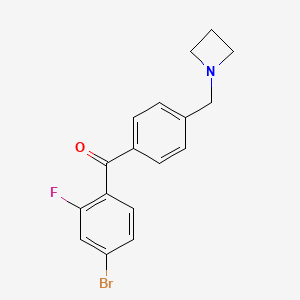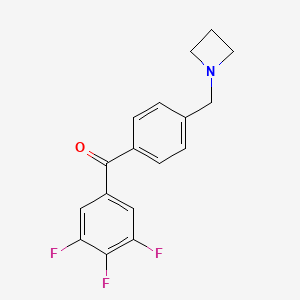
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone is an organic compound featuring a pyrrole ring, a phenyl group, and a fluorophenyl group
作用機序
Target of Action
Similar compounds have been known to exhibit selective inhibitory activity against various proteins, such as the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .
Biochemical Pathways
It’s worth noting that similar compounds have been found to interact with various biochemical pathways, influencing the function of key enzymes and proteins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be added via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can introduce additional halogen atoms to the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated aromatic compounds.
科学的研究の応用
Chemistry
This compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry explores this compound for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound is investigated for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
類似化合物との比較
Similar Compounds
- (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-chlorophenyl)methanone
- (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-bromophenyl)methanone
- (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-methylphenyl)methanone
Uniqueness
The presence of the fluorophenyl group in (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone imparts unique electronic properties, enhancing its potential as a pharmacophore. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO/c19-17-9-7-16(8-10-17)18(21)15-5-3-14(4-6-15)13-20-11-1-2-12-20/h1-10H,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBRRHNBZJVAOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643030 |
Source


|
| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-09-5 |
Source


|
| Record name | Methanone, [4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](4-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 4-oxo-4-[(4-pyrrolidinomthyl)phenyl]butyrate](/img/structure/B1325548.png)
![Ethyl 5-oxo-5-[(4-pyrrolidinomthyl)phenyl]valerate](/img/structure/B1325549.png)
![Ethyl 6-oxo-6-[(4-pyrrolidinomthyl)phenyl]hexanoate](/img/structure/B1325550.png)
![Ethyl 7-oxo-7-[(4-pyrrolidinomthyl)phenyl]heptanoate](/img/structure/B1325551.png)
![Ethyl 8-oxo-8-[(4-pyrrolidinomthyl)phenyl]octanoate](/img/structure/B1325552.png)







![Ethyl 4-[4-(azetidinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1325568.png)
![Ethyl 6-[4-(azetidinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1325570.png)
